molecular formula C13H20N2O3 B13372611 2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate

2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate

Cat. No.: B13372611
M. Wt: 252.31 g/mol
InChI Key: YEFWKYBFMDZWEO-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a dimethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate typically involves the reaction of 2-[(Dimethylamino)methyl]-6-methoxyphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Pirimicarb

Uniqueness

Compared to similar compounds, 2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a broad range of applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-6-methoxyphenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H20N2O3/c1-14(2)9-10-7-6-8-11(17-5)12(10)18-13(16)15(3)4/h6-8H,9H2,1-5H3

InChI Key

YEFWKYBFMDZWEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)OC)OC(=O)N(C)C

Origin of Product

United States

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